Pacifenol
CAS No.: 33880-90-9
Cat. No.: VC0538509
Molecular Formula: C15H21Br2ClO2
Molecular Weight: 428.58 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33880-90-9 |
|---|---|
| Molecular Formula | C15H21Br2ClO2 |
| Molecular Weight | 428.58 g/mol |
| IUPAC Name | 3,8-dibromo-4-chloro-4,11,12,12-tetramethyl-7-oxatricyclo[6.3.1.01,6]dodec-9-en-11-ol |
| Standard InChI | InChI=1S/C15H21Br2ClO2/c1-11(2)14-7-9(16)12(3,18)8-10(14)20-15(11,17)6-5-13(14,4)19/h5-6,9-10,19H,7-8H2,1-4H3 |
| Standard InChI Key | WNGMEQXERFPHIP-OCFHUKCCSA-N |
| Isomeric SMILES | C[C@@]1(C[C@H]2[C@]3(C[C@@H]1Br)[C@](C=C[C@@](C3(C)C)(O2)Br)(C)O)Cl |
| SMILES | CC1(C23CC(C(CC2OC1(C=CC3(C)O)Br)(C)Cl)Br)C |
| Canonical SMILES | CC1(C23CC(C(CC2OC1(C=CC3(C)O)Br)(C)Cl)Br)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Pacifenol belongs to the class of tricyclic sesquiterpenes, featuring a 7-oxatricyclo[6.3.1.0¹,⁶]dodecane core substituted with halogen atoms and methyl groups. Its IUPAC name, 3,8-dibromo-4-chloro-4,11,12,12-tetramethyl-7-oxatricyclo[6.3.1.0¹,⁶]dodec-9-en-11-ol, reflects this intricate arrangement . The compound’s stereochemistry includes four chiral centers, leading to multiple diastereomeric forms .
Molecular Specifications
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.58 g/mol |
| CAS Registry Number | 33880-90-9 |
| PubChem CID | 122808 |
| SMILES Notation | CC1(C23CC(C(CC2OC1(C=CC3(C)O)Br)(C)Cl)Br)C |
The X-ray crystallographic analysis of pacifenol derivatives has confirmed the absolute configuration at key chiral centers. For example, the semisynthetic derivative (−)-(2R,5R,5aR,8ζ,9aS)-2,8-dibromo-2,5,9,9a-tetrahydro-5-hydroxy-5,8,10,10-tetramethyl-6H-2,5a-methano-1-benzoxepin-7(8H)-one was shown to adopt a boat conformation in the cyclohexanone ring system, with bromine atoms occupying β-equatorial positions .
Natural Occurrence and Biosynthesis
Pacifenol is exclusively produced by marine red algae of the genus Laurencia, which are renowned for their diverse halogenated secondary metabolites. These organisms thrive in tropical and subtropical coastal ecosystems, where they employ pacifenol as a chemical deterrent against herbivores and fouling organisms . The biosynthesis of pacifenol likely involves terpene cyclization followed by halogenation steps mediated by vanadium-dependent haloperoxidases, enzymes commonly found in marine algae .
Structural Elucidation and Conformational Analysis
The stereochemical complexity of pacifenol has necessitated advanced analytical techniques for full characterization. Key findings include:
Vibrational Circular Dichroism (VCD) Studies
Comparative VCD analysis of pacifenol derivatives revealed distinct spectral signatures for diastereomers. For the 8R configuration, DFT calculations at the B3LYP/DGDZVP level predicted a boat conformation with a β-bromine and α-methyl group, whereas the 8S diastereomer favored a chair conformation (5:1 ratio) . Experimental VCD spectra matched the 8R configuration, corroborated by X-ray diffraction data refined to an R-factor of 2.9% .
X-Ray Crystallography
Single-crystal X-ray studies of pacifenol derivatives have resolved bond lengths and angles critical to understanding its reactivity. The tricyclic core exhibits bond lengths of 1.54–1.58 Å for C-C bonds and 1.43 Å for the ether oxygen bridge .
Synthetic and Semisynthetic Derivatives
While total synthesis of pacifenol remains unreported, semisynthetic modifications have yielded insights into its structural flexibility:
Bromination and Oxidation Products
Analytical Characterization Techniques
Research Challenges and Future Directions
The scarcity of pacifenol in natural sources (<0.01% dry weight in Laurencia) and its complex stereochemistry pose challenges for large-scale isolation and synthetic replication . Future studies could explore:
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Heterologous biosynthesis in microbial hosts
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Structure-activity relationships of halogen-substituted analogs
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Ecological roles in marine chemical ecology
Pacifenol’s unique architecture continues to inspire innovations in stereoselective synthesis and marine natural product discovery. Its combination of halogen atoms and rigid tricyclic framework makes it a valuable template for developing bioactive molecules with improved pharmacokinetic properties.
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